molecular formula C19HCl15 B3424151 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene CAS No. 33240-61-8

1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene

Cat. No.: B3424151
CAS No.: 33240-61-8
M. Wt: 761.0 g/mol
InChI Key: NTIHYEQVZGVWKC-UHFFFAOYSA-N
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Description

1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene is a highly chlorinated organic compound with the molecular formula C19HCl15 and a molecular weight of 761.006 g/mol . It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene typically involves the chlorination of triphenylmethane derivatives. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled temperatures and pressures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of less chlorinated derivatives, while oxidation can produce various chlorinated benzoic acids .

Scientific Research Applications

1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    Perchlorotriphenylmethyl Radical: Another highly chlorinated compound with similar stability and applications.

    Hexachlorobenzene: Known for its use as a fungicide and in industrial applications.

    Pentachlorophenol: Used as a pesticide and disinfectant.

Uniqueness

1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene is unique due to its high degree of chlorination, which imparts exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .

Properties

CAS No.

33240-61-8

Molecular Formula

C19HCl15

Molecular Weight

761.0 g/mol

IUPAC Name

1-[bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene

InChI

InChI=1S/C19HCl15/c20-5-2(6(21)12(27)17(32)11(5)26)1(3-7(22)13(28)18(33)14(29)8(3)23)4-9(24)15(30)19(34)16(31)10(4)25/h1H

InChI Key

NTIHYEQVZGVWKC-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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